

Characterization & Performance Guide: 3-Bromo-2-fluoro-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: *3-Bromo-2-fluoro-5-methoxybenzaldehyde*

Cat. No.: *B13501071*

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Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts

Executive Summary

3-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS: 1784053-37-7) is a critical trisubstituted benzaldehyde intermediate. It serves as a high-value scaffold for synthesizing BTK inhibitors and other kinase-targeting small molecules via Suzuki-Miyaura cross-coupling.

This guide compares the analytical performance of Elemental Analysis (EA) against orthogonal methods (qNMR, HPLC) and benchmarks the synthetic performance of this bromo-intermediate against its chloro-analog alternatives.

Elemental Analysis Data: The Gold Standard for Bulk Purity

While modern spectroscopy (NMR/MS) confirms structure, Elemental Analysis (CHN combustion) remains the definitive method for establishing bulk purity and solvation state (e.g.,

hemihydrates).

Theoretical Composition (Calculated)

Formula:

Molecular Weight: 233.04 g/mol

Element	Count	Atomic Mass	Mass Contribution	Theoretical %
Carbon (C)	8	12.011	96.09	41.23%
Hydrogen (H)	6	1.008	6.05	2.60%
Bromine (Br)	1	79.904	79.90	34.29%
Fluorine (F)	1	18.998	19.00	8.15%
Oxygen (O)	2	15.999	32.00	13.73%

Acceptance Criteria (Experimental vs. Theoretical)

For a sample to be deemed "Analytical Grade" (>98%), the experimental values must fall within the standard tolerance limits.

Metric	Theoretical Value	Passing Range ($\pm 0.4\%$)	Common Failure Mode (Interpretation)
% Carbon	41.23%	40.83% – 41.63%	Low C often indicates trapped inorganic salts or moisture.
% Hydrogen	2.60%	2.20% – 3.00%	High H indicates residual solvent (e.g., EtOAc, Hexane).
% Nitrogen	0.00%	< 0.30%	Presence of N indicates DMF/Pyridine contamination.

“

Critical Insight: This compound is prone to air-oxidation (aldehyde

carboxylic acid). A sample that has degraded to 3-bromo-2-fluoro-5-methoxybenzoic acid will show a shift in %C (lower) and %O (higher). EA is often more sensitive to this bulk oxidation than dilute LC-MS.

Performance Comparison: Bromo- vs. Chloro-Analogs

In drug discovery, researchers often choose between the Bromo- (Subject) and Chloro- (Alternative) variants of this scaffold for downstream coupling.^[1]

Comparative Analysis: Reactivity in Suzuki-Miyaura Coupling

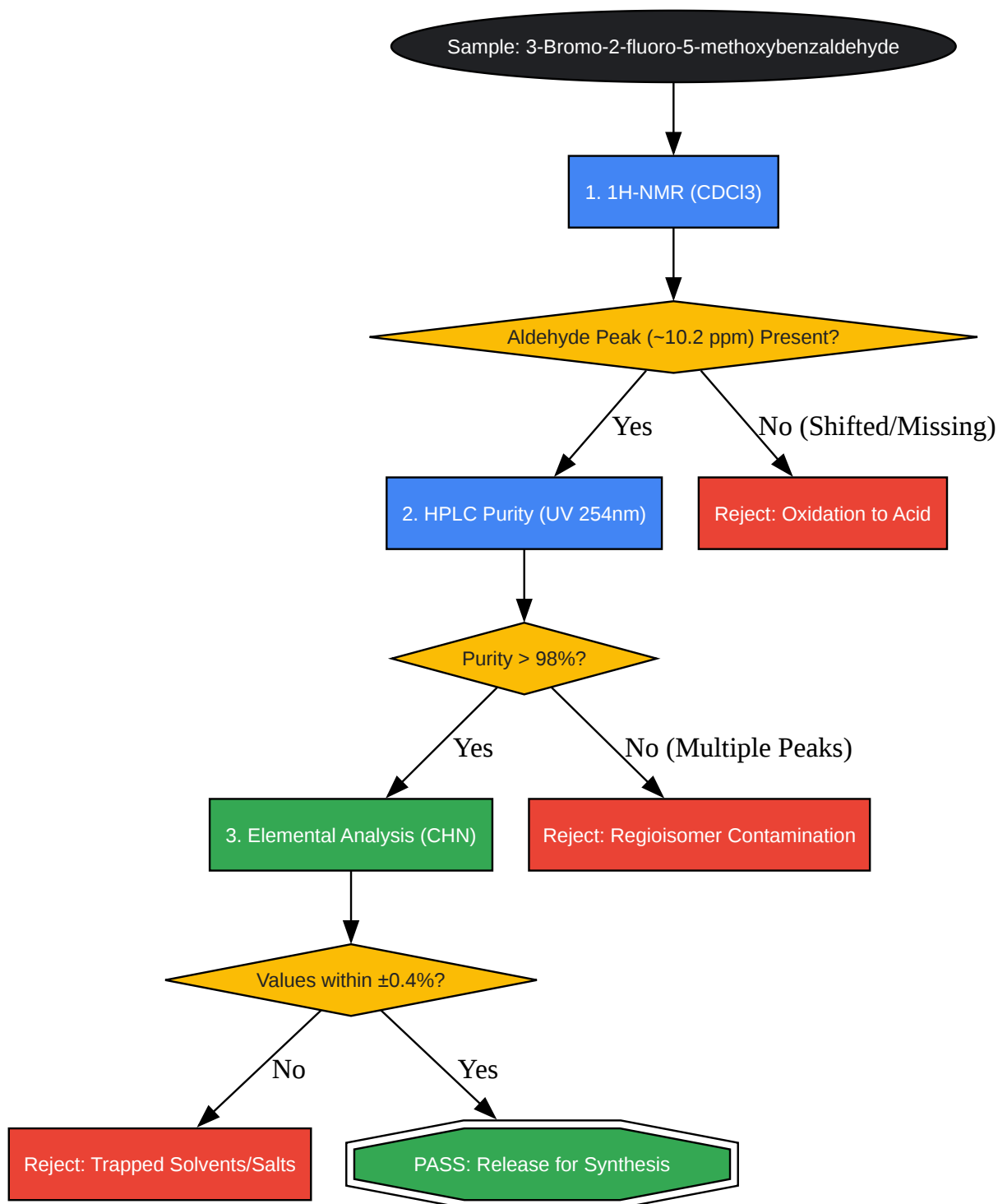
The primary utility of this intermediate is the C-Br bond's ability to undergo oxidative addition with Palladium (Pd) catalysts.^[1]

Feature	3-Bromo-2-fluoro-5-methoxy... (Subject)	3-Chloro-2-fluoro-5-methoxy... (Alternative)	Verdict
Bond Dissociation Energy	~81 kcal/mol (C-Br)	~96 kcal/mol (C-Cl)	Bromo is significantly more reactive.
Catalyst Requirement	Standard Pd(PPh ₃) or Pd(dppf)Cl	Requires specialized ligands (e.g., Buchwald precatalysts, XPhos)	Bromo allows cheaper, generic catalysts.
Reaction Temperature	Mild (60–80 °C)	Harsh (>100 °C)	Bromo preserves sensitive functional groups.
Atom Economy	Lower (Br is heavier)	Higher (Cl is lighter)	Chloro is better for large-scale manufacturing (if reactivity allows).

Conclusion: For research and early-phase development, the Bromo variant is the superior choice due to faster kinetics and milder conditions, despite the slightly higher molecular weight.

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for validating this compound, highlighting where Elemental Analysis fits into the hierarchy.



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Caption: Validation workflow prioritizing structural confirmation (NMR) before bulk purity assessment (EA).

Experimental Protocols

Protocol A: Handling and Preparation for Elemental Analysis

Objective: Accurate determination of %C and %H without interference from hygroscopic moisture or oxidation.

- Drying: Place 50 mg of the sample in a vacuum drying pistol over
at 40 °C for 4 hours.
 - Why: Benzaldehydes can be low-melting solids; avoid high heat (>60 °C) to prevent sublimation or oxidation.
- Encapsulation: Weigh 2–3 mg (precision ± 0.001 mg) into a tin capsule. Fold the capsule tightly to exclude air.
- Combustion: Run on a standard analyzer (e.g., Elementar vario EL cube) at 1150 °C with oxygen boost.
- Reference Standard: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) prior to the run.

Protocol B: Standard Suzuki Coupling (Performance Test)

Objective: To verify the reactivity of the C-Br bond in **3-Bromo-2-fluoro-5-methoxybenzaldehyde**.

- Reagents:
 - Substrate: 1.0 eq (233 mg, 1 mmol)
 - Boronic Acid: Phenylboronic acid (1.2 eq)

- Catalyst:

(5 mol%)
- Base:

(2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)
- Procedure:
 - Combine solid reagents in a reaction vial.
 - Add degassed solvent under Argon flow.
 - Seal and heat to 80 °C for 4 hours.
 - Monitoring: Check conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
- Expected Outcome: Full conversion of the Bromo-aldehyde to the Biaryl product.
 - Note: If using the Chloro-analog, this protocol would require heating to 100–110 °C or switching to a specialized catalyst (e.g., XPhos Pd G3).

References

- PubChem. "3-Bromo-5-methoxybenzaldehyde (Related Compound Data)." National Library of Medicine. Accessed Feb 18, 2026. [[Link](#)]
- Myers, A. G. "The Suzuki Reaction: Mechanism and Conditions." Harvard University Department of Chemistry. Accessed Feb 18, 2026. [[Link](#)]

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Sources

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